molecular formula C11H19NO4 B3067696 N-Boc-N-methyl-(S)-2-allylglycine CAS No. 136092-76-7

N-Boc-N-methyl-(S)-2-allylglycine

Cat. No.: B3067696
CAS No.: 136092-76-7
M. Wt: 229.27 g/mol
InChI Key: ZPXOGEHHZSOFJX-UHFFFAOYSA-N
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Description

Significance of Unnatural Amino Acids with Defined Stereochemistry in Contemporary Organic Synthesis

In the field of contemporary organic synthesis, unnatural amino acids (UAAs) with well-defined stereochemistry have emerged as indispensable chiral building blocks. acs.orgnih.govwiley-vch.de Unlike the 20 common proteinogenic amino acids, UAAs offer a vast and diverse array of side chains and structural modifications, enabling chemists to construct novel peptides, peptidomimetics, and complex molecular architectures with tailored properties. The precise control of stereochemistry at the α-carbon is of paramount importance, as the three-dimensional arrangement of atoms in a molecule dictates its biological activity and interaction with chiral biological systems like enzymes and receptors. libretexts.orgwou.edu

The introduction of specific, non-natural functionalities allows for the modulation of pharmacological profiles, enhancement of metabolic stability, and imposition of conformational constraints within peptides. researchgate.net For instance, incorporating UAAs can lead to peptides with increased resistance to enzymatic degradation, improved bioavailability, and enhanced binding affinity for their targets. nih.gov The ability to synthesize and incorporate these chiral synthons has become a powerful tool in drug discovery and materials science, facilitating the development of new therapeutics, agrochemicals, and catalysts. nih.govacs.org The synthesis of these building blocks often involves asymmetric catalysis or the use of chiral auxiliaries to ensure high enantiomeric purity, which is critical for their successful application. nih.gov

Overview of N-Boc-N-methyl-(S)-2-allylglycine as a Specialized Chiral Amino Acid Building Block

This compound is a prime example of a specialized chiral amino acid building block designed for sophisticated applications in organic synthesis. Its structure incorporates several key features that make it a versatile tool for chemists. The "(S)" designation indicates the specific stereoconfiguration at the alpha-carbon, the chiral center common to most amino acids. wikipedia.orglibretexts.org

The tert-butoxycarbonyl (Boc) group serves as a widely used protecting group for the amino functionality. peptide.com Its stability under various reaction conditions and the mild acidic conditions required for its removal make it highly compatible with modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS). peptide.com The N-methyl group introduces a conformational constraint and removes the amide proton, which can disrupt secondary structures like alpha-helices and beta-sheets in peptides and reduce susceptibility to proteolysis.

The allyl group on the side chain is a particularly valuable functional handle. It is amenable to a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the introduction of diverse substituents. researchgate.netorgsyn.org This functionality enables the late-stage diversification of peptides and other molecules, providing access to a broad library of analogues from a common intermediate.

Below is a data table summarizing the key properties of this compound.

PropertyData
Chemical Name (S)-2-((tert-butoxycarbonyl)(methyl)amino)pent-4-enoic acid
CAS Number 136092-76-7 cusabio.com
Molecular Formula C11H19NO4 nextpeptide.comachemblock.com
Molecular Weight 229.27 g/mol nextpeptide.com
Purity Typically ≥95% cusabio.comachemblock.com
Form Lyophilized powder cusabio.com

Scope and Research Objectives of the Academic Review

This academic review focuses exclusively on the chemical compound this compound. The primary objective is to provide a concise yet thorough overview of its significance as a specialized building block in chemical research. The review will be structured to first contextualize its importance within the broader field of unnatural amino acids and their role in organic synthesis. Subsequently, it will detail the specific structural attributes of this compound that define its utility. The scope is strictly limited to the chemical properties and synthetic relevance of the compound itself. This article will not discuss biological applications, dosage information, or safety profiles, adhering to a purely chemical and synthetic perspective.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXOGEHHZSOFJX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

N Boc N Methyl S 2 Allylglycine As a Versatile Chiral Building Block

Principles of Chirality Transfer and Stereochemical Control in Organic Synthesis

The (S)-configuration at the α-carbon of N-Boc-N-methyl-(S)-2-allylglycine serves as the primary source of chirality, which can be effectively transferred to new stereogenic centers during chemical transformations. The stereochemical outcome of reactions involving this building block is governed by several key principles, including substrate control, reagent control, and the influence of the N-methyl group.

Substrate-Controlled Stereoselectivity: The existing stereocenter in this compound can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. This is often achieved through the formation of a rigid cyclic transition state where the bulky N-Boc and N-methyl groups dictate the trajectory of the incoming reactant to minimize steric hindrance. For instance, in alkylation reactions, the enolate derived from this amino acid derivative will adopt a conformation that shields one face of the molecule, compelling the electrophile to attack from the less hindered side.

Influence of the N-Methyl Group: The presence of the N-methyl group significantly impacts the conformational flexibility and reactivity of the molecule compared to its non-methylated counterpart. This substitution can enhance the steric bulk around the nitrogen atom, further influencing the facial bias during reactions. In peptide synthesis, for example, N-methylation can restrict the conformational freedom of the peptide backbone, which can be advantageous in stabilizing specific secondary structures like β-turns or helical motifs. This conformational rigidity can also play a crucial role in directing the stereochemical course of intramolecular reactions.

Reagent-Controlled Stereoselectivity: In addition to the inherent chirality of the substrate, external chiral reagents or catalysts can be employed to achieve high levels of stereochemical control. Chiral auxiliaries, for instance, can be temporarily attached to the molecule to direct a specific stereochemical outcome, after which they are cleaved. Similarly, asymmetric catalysts, such as transition metal complexes with chiral ligands, can create a chiral environment around the substrate, enabling enantioselective transformations of the allyl group, such as asymmetric hydrogenation, dihydroxylation, or epoxidation.

Utility in Constructing Complex Molecular Scaffolds with Defined Stereochemistry

The unique combination of a chiral core and a versatile allyl functional group makes this compound a powerful precursor for a wide array of complex molecular scaffolds with well-defined three-dimensional structures. The allyl group serves as a handle for various chemical manipulations, including cross-coupling reactions, metathesis, and various addition reactions, allowing for the elaboration of the molecule into more complex structures.

One notable application is in the synthesis of stereochemically diverse small molecules through a "build/couple/pair" strategy. In this approach, different stereoisomers of chiral building blocks, such as derivatives of N-Boc-allylglycine, are coupled together and then subjected to intramolecular reactions to generate a library of structurally and stereochemically varied compounds. This methodology is particularly valuable in drug discovery for the rapid generation of novel molecular entities for biological screening.

Furthermore, the allyl group can be oxidatively cleaved to an aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions to construct cyclic and acyclic systems. Ring-closing metathesis (RCM) of diallylated derivatives of this amino acid is a powerful strategy for the synthesis of constrained cyclic peptides and other heterocyclic scaffolds. These constrained structures are of significant interest in medicinal chemistry as they can mimic the bioactive conformations of larger peptides and proteins, often with improved metabolic stability and cell permeability.

The following table summarizes representative examples of the application of this compound and its close derivatives in the synthesis of complex molecular scaffolds, highlighting the stereochemical control achieved.

PrecursorReaction TypeProduct ScaffoldDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Yield (%)
This compound derivativeIntramolecular Heck ReactionSubstituted Piperidinone>95:5 d.r.75
Di-allylated N-Boc-glycine derivativeRing-Closing MetathesisBicyclic LactamNot Reported87
N-Boc-(S)-allylglycine derivativeIodolactonizationSubstituted ProlineHigh d.r.Good
N-Boc-(S)-allylglycine methyl esterPalladium-Catalyzed Allylic Alkylationα,α-Disubstituted Amino Acidup to 99% e.e.High

This table is a compilation of representative data from various research findings in organic synthesis.

Applications of N Boc N Methyl S 2 Allylglycine in Peptide and Peptidomimetic Chemistry

Incorporation into Modified Peptide Sequences

The incorporation of non-canonical amino acids, such as N-Boc-N-methyl-(S)-2-allylglycine, into peptide chains is a key strategy for developing novel therapeutics and research tools. nih.govnih.gov The N-methyl group is a common modification in natural peptides and is known to enhance enzymatic stability by sterically hindering protease cleavage. researchgate.net The allyl group provides a reactive handle for further chemical modifications.

The synthesis of peptides containing N-methylated amino acids can be challenging due to the lower reactivity of the secondary amine, which can complicate the coupling steps during solid-phase peptide synthesis (SPPS). ub.edu However, specialized coupling reagents and protocols have been developed to efficiently incorporate these modified residues. nih.gov The Boc protecting group on this compound is compatible with standard peptide synthesis strategies, allowing for its integration into peptide sequences. chemimpex.comnih.gov

The presence of the allyl group, introduced via this compound, allows for site-specific modifications within the peptide sequence. This functionality is crucial for creating peptides with tailored properties, such as improved stability, altered conformation, or the attachment of labels and other moieties. nih.gov

Table 1: Key Features of this compound in Peptide Modification

FeatureRole in Peptide SynthesisReference
N-Boc Group Protects the amino group during synthesis, enhancing stability and controlling reactivity. chemimpex.com
N-Methyl Group Increases resistance to enzymatic degradation and can influence peptide conformation. researchgate.netnih.gov
(S)-Chirality Maintains a specific stereochemistry at the α-carbon, which is crucial for biological activity. orgsyn.org
Allyl Group Provides a site for specific chemical reactions, such as ring-closing metathesis or functionalization. nih.govmdpi.com

Design and Synthesis of Conformationally Constrained Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. longdom.org A key strategy in peptidomimetic design is to introduce conformational constraints to lock the molecule in its bioactive conformation, which can lead to increased potency and selectivity. nih.gov

Ring-closing metathesis (RCM) is a powerful chemical reaction used to form cyclic structures by creating a carbon-carbon double bond between two alkene functionalities within a molecule. nih.gov In peptide chemistry, incorporating amino acids with allyl side chains, such as this compound, provides the necessary precursors for RCM. nih.gov This technique allows for the synthesis of cyclic peptidomimetics where the peptide backbone is constrained by a stable, non-native hydrocarbon bridge. nih.gov

The process involves synthesizing a linear peptide containing two alkene-bearing residues. Subsequent treatment with a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, initiates the RCM reaction, leading to the formation of a macrocycle. nih.gov The resulting cyclic structure reduces the conformational flexibility of the peptide, which can stabilize secondary structures like turns and helices. mdpi.com

Table 2: Application of RCM in Peptidomimetic Design

ApplicationDescriptionKey AdvantageReference
Stabilizing Bioactive Conformations Cyclization locks the peptide into a specific three-dimensional shape that is recognized by its biological target.Increased potency and selectivity. nih.gov
Enhancing Metabolic Stability The cyclic structure and the non-peptidic linkage are resistant to degradation by proteases.Improved in vivo half-life. nih.gov
Probing Structure-Activity Relationships The defined geometry of the cyclic constraint helps in understanding the conformational requirements for biological activity.Rational drug design. nih.gov

Secondary structures like β-turns and helices are critical for the biological function of many peptides. unimi.it The design of peptidomimetics often focuses on mimicking these structures to replicate the activity of the parent peptide in a more stable and drug-like format. researchgate.net

The incorporation of this compound and subsequent RCM can be used to create macrocycles that favor the formation of β-turn or helical conformations. researchgate.netnih.gov By carefully selecting the positions of the allylglycine residues within the peptide sequence and controlling the length of the resulting hydrocarbon bridge, it is possible to induce specific secondary structures. nih.gov For example, a short linker might favor a tight β-turn, while a longer linker could be used to stabilize a helical segment. Computational and NMR studies are often employed to confirm that the designed cyclic peptidomimetic indeed adopts the desired conformation. unimi.it

Development of Non-Canonical Amino Acid Analogs

This compound itself is a non-canonical amino acid, but its versatile chemical nature also allows it to serve as a precursor for the synthesis of other, more complex non-canonical amino acid analogs. nih.govresearchgate.net The allyl group is a key functional handle for these transformations.

For instance, the double bond of the allyl group can undergo a variety of chemical reactions, such as hydroboration-oxidation to introduce a hydroxyl group, or ozonolysis to form an aldehyde. These newly introduced functional groups can then be further modified to create a wide range of side chains with different properties, including altered polarity, charge, or steric bulk.

This ability to derivatize the allyl side chain post-synthesis provides a powerful platform for creating libraries of peptide analogs with diverse functionalities. This approach is highly valuable in structure-activity relationship (SAR) studies, where the goal is to systematically probe the effects of different side chains on the biological activity of a peptide. nih.gov By starting with a single, versatile building block like this compound, researchers can efficiently generate and screen a multitude of peptide variants to identify candidates with optimal therapeutic properties. frontiersin.org

Role of N Boc N Methyl S 2 Allylglycine in Diverse Organic Transformations

Utility in Diversity-Oriented Synthesis (DOS) for Chemical Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The goal of DOS is to efficiently generate molecular complexity and explore new areas of chemical space. N-Boc-N-methyl-(S)-2-allylglycine is an ideal scaffold for DOS due to the versatility of its allyl group.

The allyl group can participate in a wide array of chemical reactions, including but not limited to:

Metathesis reactions: To form longer chain or cyclic structures.

Heck reactions: To introduce aryl or vinyl substituents.

Hydroformylation: To introduce an aldehyde for further modification.

Epoxidation and dihydroxylation: To introduce new stereocenters and functional groups.

By applying a range of these reactions to the this compound core, a library of compounds with significant structural diversity can be rapidly assembled from a single starting material. For example, the use of allylglycine derivatives in the synthesis of macrocyclic dipeptide β-turn mimics and bicyclic amino acids highlights their role in creating complex and constrained peptide-like structures, which are of great interest in drug discovery. orgsyn.orgresearchgate.net

Precursor in Advanced Natural Product and Drug Candidate Synthesis

Unnatural amino acids are critical components of many modern pharmaceuticals and are often found in complex natural products. This compound and its derivatives serve as important precursors for the synthesis of these valuable molecules. chemimpex.com

The utility of the parent L-allylglycine as a precursor is well-established. For instance, it is a key starting material for the synthesis of L-tetrahydrodipicolinic acid, an important intermediate in the metabolism of diaminopimelate. researchgate.net Furthermore, related chiral building blocks like Garner's aldehyde, which is also derived from an amino acid, have been used in over 600 publications for the synthesis of various natural products. beilstein-journals.org

The incorporation of this compound into peptide synthesis allows for the creation of peptide-based drugs with enhanced properties. chemimpex.com The N-methylation can improve metabolic stability and cell permeability, while the allyl side chain can be used for post-synthetic modifications, such as linking to other molecules or creating cyclic peptides. For example, a related building block, N-Boc-N-(2-(tritylthio)ethoxy)glycine, has been developed for the synthesis of ubiquitinated peptides, demonstrating the utility of such modified amino acids in creating complex biological probes. nih.gov The synthesis of arylglycine derivatives through palladium-catalyzed reactions of chiral glycine (B1666218) equivalents further illustrates the importance of these building blocks in accessing medicinally relevant structures. nih.gov

Mechanistic Investigations and Computational Analysis in N Boc N Methyl S 2 Allylglycine Chemistry

Elucidation of Reaction Mechanisms in Catalytic Transformations

Catalytic transformations are central to the synthesis and modification of N-Boc-N-methyl-(S)-2-allylglycine. Palladium-catalyzed reactions, in particular, have been instrumental. The elucidation of the mechanisms of these transformations is key to controlling reaction outcomes.

A prominent method for the synthesis of allylglycine derivatives is the palladium-catalyzed allylic alkylation. mdpi.com In the case of synthesizing N-(Boc)-allylglycine methyl ester, a related precursor, a Negishi cross-coupling reaction is employed. This reaction involves the use of a zinc-mediated, palladium-catalyzed process. nih.gov The mechanism of such transformations generally follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:

Oxidative Addition: The active Pd(0) catalyst reacts with an electrophile, such as an iodoalanine derivative, to form a Pd(II) intermediate.

Transmetalation: An organozinc reagent, formed from the reaction of an organohalide with zinc, transfers the organic group to the Pd(II) complex. In the synthesis of N-(Boc)-allylglycine methyl ester, a vinyl group is transferred from a vinyl bromide via an organozinc intermediate. nih.gov

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The choice of ligands is critical in these catalytic cycles as they influence the stability and reactivity of the palladium intermediates, thereby affecting the efficiency and selectivity of the reaction. nih.gov For instance, the use of tri-(o-tolyl)phosphine has been noted in the Negishi cross-coupling to yield N-(Boc)-allylglycine methyl ester. nih.gov

Mechanistic studies on related palladium-catalyzed reactions provide further insights. For example, in the palladium-catalyzed aminocarbonylation of aryl chlorides, the oxidative addition of the aryl chloride to a Pd(0) complex is often the rate-limiting step. nih.govresearchgate.net The subsequent steps involve the reaction of the arylpalladium intermediate with carbon monoxide and ammonia (B1221849) to form the final amide product. nih.govresearchgate.net Similar detailed kinetic and intermediate characterization studies are essential to fully understand the transformations of this compound.

Theoretical Studies on Structure-Reactivity Relationships and Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the structure, reactivity, and conformational landscape of molecules like this compound. Such studies provide insights that are often difficult to obtain through experimental methods alone.

Conformational Analysis:

The conformational preferences of this compound are influenced by the steric and electronic interactions between the Boc protecting group, the N-methyl group, the allyl side chain, and the carboxylic acid functionality. The bulky tert-butoxycarbonyl (Boc) group significantly impacts the rotational freedom around the N-Cα bond. nih.gov

Theoretical studies on related N-acyl amino acids and peptides have shown that the conformational landscape is often complex, with multiple low-energy conformers. rsc.orgnih.gov For N-acetyl-N′-methylprolineamide, a related proline derivative, DFT calculations have identified several stable conformers, with the relative populations being sensitive to the solvent environment. rsc.org The stability of these conformers is governed by a delicate balance of intramolecular hydrogen bonding, hyperconjugative interactions, and steric effects. rsc.org A similar interplay of forces is expected to dictate the preferred conformations of this compound.

Structure-Reactivity Relationships:

Computational studies can elucidate structure-reactivity relationships by modeling reaction pathways and calculating activation energies for different conformers. For instance, DFT calculations have been used to study the stereoselectivity of amino acid-catalyzed intramolecular aldol (B89426) cyclizations, revealing how the catalyst and substrate structure influence the transition state energies and, consequently, the reaction outcome. nih.gov

In the context of this compound, theoretical models could be employed to understand how its conformational preferences affect its reactivity in, for example, palladium-catalyzed allylation reactions. The accessibility of the α-proton for enolate formation and the facial bias for electrophilic attack would be influenced by the molecule's three-dimensional structure.

Stereoselectivity Modeling in Synthetic Pathways

Controlling stereoselectivity is a paramount challenge in the synthesis of chiral molecules like this compound. Computational modeling plays a crucial role in understanding and predicting the stereochemical outcomes of synthetic reactions.

Modeling in Asymmetric Catalysis:

In palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, the stereoselectivity is often determined by the chiral ligand bound to the palladium catalyst. rsc.org Computational models can be used to simulate the transition states of the nucleophilic attack on the π-allyl palladium intermediate. By comparing the energies of the transition states leading to different stereoisomers, the preferred reaction pathway and the resulting stereochemistry can be predicted. rsc.org

For example, in the Pd-catalyzed AAA of N-allyl imines with glycinates, the use of the chiral ligand (S,S)-Cy-DIOP leads to high diastereo- and enantioselectivity. rsc.org DFT calculations could model the interaction between the ligand, the palladium center, and the substrates to rationalize this high degree of stereocontrol.

Substrate-Controlled Stereoselectivity:

In some cases, the inherent chirality of the substrate itself can direct the stereochemical outcome of a reaction. For this compound, the existing stereocenter at the α-carbon can influence the stereochemistry of subsequent transformations at other positions in the molecule.

Computational models can help to quantify the steric and electronic effects of the chiral center on the transition states of a reaction. For instance, in the allylation of enolates derived from chiral α-amino ketones, the stereochemical outcome is largely controlled by the enolate geometry and the steric bulk of the side chain, which shields one face of the enolate from attack. nih.gov Theoretical modeling can provide a detailed picture of these interactions and help in the design of substrates that lead to high diastereoselectivity.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-Boc-N-methyl-(S)-2-allylglycine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Boc protection of the amino group, alkylation for N-methylation, and allylation at the β-position. Key parameters include:

  • Temperature control : Maintain ≤0°C during Boc deprotection (using TFA) to minimize side reactions like racemization .
  • Solvent selection : Use DMF or THF for alkylation steps to enhance solubility of intermediates .
  • Monitoring progress : Thin-layer chromatography (TLC) with ninhydrin staining or HPLC with UV detection (210–220 nm) to track reaction completion .
    • Data Consideration : Report yields, retention times, and spectral data (e.g., 1H^1H-NMR for allyl group confirmation at δ 5.2–5.8 ppm) .

Q. How can the identity and purity of this compound be confirmed?

  • Methodological Answer : Use orthogonal analytical techniques:

  • Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to verify enantiomeric excess (>98%) .
  • Mass spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z 258.1 (calculated for C11H19NO4C_{11}H_{19}NO_4) .
  • Elemental analysis : Carbon and nitrogen content should align with theoretical values (e.g., C: 51.35%, N: 5.44%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enantiomeric purity of this compound across studies?

  • Methodological Answer :

  • Re-evaluate analytical conditions : Ensure chiral columns are properly equilibrated and mobile phases are degassed to avoid baseline drift .
  • Cross-validate with NMR : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via 1H^1H-NMR splitting patterns .
  • Statistical analysis : Apply Grubbs’ test to identify outliers in purity data from replicate analyses .
    • Data Contradiction Tip : Discrepancies may arise from residual solvents (e.g., DMSO) affecting HPLC retention; use Karl Fischer titration to quantify water content .

Q. What strategies are effective for incorporating this compound into peptide chains without epimerization?

  • Methodological Answer :

  • Coupling reagents : Use HATU or PyBOP instead of DCC to minimize racemization during solid-phase peptide synthesis .
  • Low-temperature activation : Perform couplings at −20°C in DCM to stabilize the activated ester intermediate .
  • Real-time monitoring : Apply in-situ FTIR to detect carbonyl stretching (1720 cm⁻¹) of the activated species, ensuring minimal exposure to basic conditions .

Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer :

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for allyl group functionalization .
  • Molecular docking : Simulate interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) to predict enantioselectivity trends .
  • Validation : Compare computed activation energies (±2 kcal/mol) with experimental kinetic data from Arrhenius plots .

Best Practices for Data Reporting

Q. What metadata should accompany experimental data for reproducibility?

  • Essential Details :

  • Synthetic protocols : Exact molar ratios, reaction times, and purification methods (e.g., column chromatography gradients) .
  • Instrument parameters : HPLC column type (C18 vs. chiral), MS ionization mode (ESI vs. APCI), and NMR spectrometer frequency (400 MHz or higher) .
  • Safety data : Include PPE requirements and waste disposal protocols per institutional guidelines (e.g., neutralization of TFA waste) .

Q. How to design a robustness study for this compound synthesis?

  • Methodological Answer :

  • Factor screening : Use a Plackett-Burman design to test variables like temperature (±5°C), solvent purity (≥99.9%), and catalyst loading (±10%) .
  • Response metrics : Monitor yield, purity, and enantiomeric excess as critical quality attributes (CQAs) .
  • Failure analysis : Document conditions leading to Boc deprotection (e.g., prolonged exposure to acidic environments) and propose mitigations .

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Reactant of Route 1
N-Boc-N-methyl-(S)-2-allylglycine
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N-Boc-N-methyl-(S)-2-allylglycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.